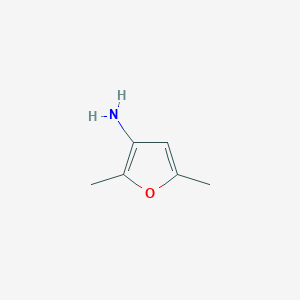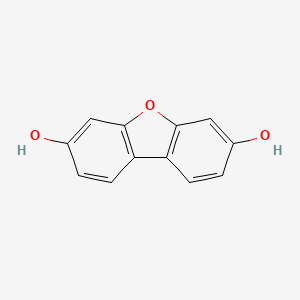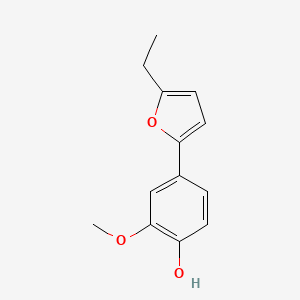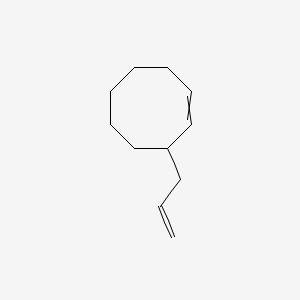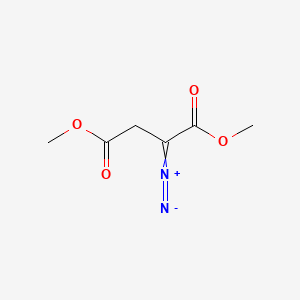
Butanedioic acid, diazo-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, diazo-, dimethyl ester is an organic compound with the molecular formula C6H8N2O4 It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by a diazo group and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, diazo-, dimethyl ester typically involves the reaction of butanedioic acid with diazomethane in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent the decomposition of diazomethane, which is highly reactive and potentially explosive.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of diazomethane and the use of specialized equipment to ensure safety and efficiency. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, diazo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanedioic acid derivatives.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Butanedioic acid, dimethyl ester with an amine group.
Substitution: Various substituted butanedioic acid, dimethyl ester derivatives.
Applications De Recherche Scientifique
Butanedioic acid, diazo-, dimethyl ester has several applications in scientific research:
Biology: Studied for its potential use in modifying biological molecules and probing enzyme mechanisms.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of butanedioic acid, diazo-, dimethyl ester involves the reactivity of the diazo group. The diazo group can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, dimethyl ester: Lacks the diazo group and has different reactivity.
Butanedioic acid, methylene-, dimethyl ester: Contains a methylene group instead of a diazo group.
Butanedioic acid, (dimethoxyphosphinyl)-, dimethyl ester: Contains a dimethoxyphosphinyl group.
Uniqueness
Butanedioic acid, diazo-, dimethyl ester is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications in various fields. The diazo group allows for unique chemical transformations that are not possible with other similar compounds.
Propriétés
Numéro CAS |
55514-36-8 |
|---|---|
Formule moléculaire |
C6H8N2O4 |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
dimethyl 2-diazobutanedioate |
InChI |
InChI=1S/C6H8N2O4/c1-11-5(9)3-4(8-7)6(10)12-2/h3H2,1-2H3 |
Clé InChI |
PHASMEMUYYLXCW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=[N+]=[N-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






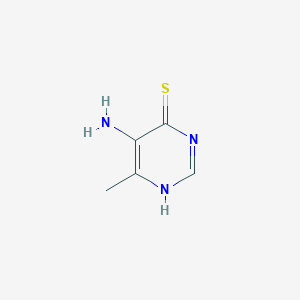
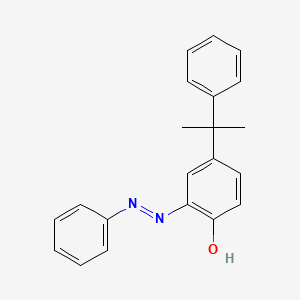
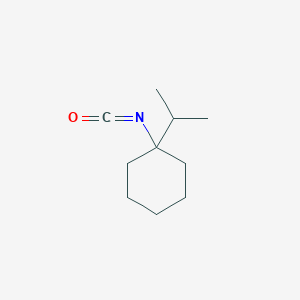

![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)

